2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol chemical structure and properties
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol chemical structure and properties
An In-Depth Technical Guide to 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol: Synthesis, Characterization, and Potential Applications
Executive Summary
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a substituted amino alcohol featuring a tertiary alcohol and a chiral 3-methylpiperazine moiety. While specific literature on this exact molecule is sparse, its structural components suggest significant potential as a versatile building block in medicinal chemistry and materials science. The piperazine ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to improve aqueous solubility and engage in multiple hydrogen bonding interactions.[1] This guide provides a comprehensive theoretical framework for the synthesis, purification, and characterization of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol, grounded in established chemical principles. We will detail a proposed synthetic route, predict its physicochemical properties, and discuss its potential applications for researchers in drug discovery and chemical synthesis.
Chemical Structure and Properties
Molecular Structure
The structure of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol consists of a 3-methylpiperazine ring linked via its 1-position nitrogen to a 2-methylpropan-2-ol group at the 1-position of the propanol. The presence of a methyl group on the piperazine ring introduces a chiral center, meaning the molecule can exist as (R) and (S) enantiomers.
Caption: Chemical structure of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Notes |
| Molecular Formula | C9H20N2O | - |
| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar amino alcohols.[5] |
| Boiling Point | > 200 °C | Estimated based on high polarity and hydrogen bonding capability. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). | The presence of the alcohol and two amine groups enhances polarity. |
| pKa | ~8-10 (piperazine N-H), ~4-6 (tertiary amine) | Estimated based on typical piperazine pKa values. |
Proposed Synthetic Route
The most direct and industrially scalable approach to synthesizing 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is through the nucleophilic ring-opening of an epoxide by an amine. This method is well-established for producing amino alcohols.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-N bond formed between the propanol backbone and the piperazine ring. This leads to two readily available starting materials: isobutylene oxide and 3-methylpiperazine .
Caption: Retrosynthetic analysis of the target compound.
Key Reagents
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Isobutylene Oxide (IBO): A colorless, volatile liquid that serves as the electrophilic component.[6] It is a reactive epoxide that readily undergoes ring-opening reactions under both acidic and alkaline conditions.[6] For this synthesis, the reaction is typically performed under neutral or slightly basic conditions to favor nucleophilic attack by the amine.
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3-Methylpiperazine: A cyclic diamine that acts as the nucleophile. It is a hygroscopic solid and should be handled accordingly. The secondary amine at the 4-position is more sterically hindered than the secondary amine at the 1-position, but the primary nucleophilic attack will occur at the less hindered nitrogen of the piperazine ring.
Detailed Experimental Protocol: Synthesis via Epoxide Ring-Opening
This protocol describes a robust method for the synthesis of the target compound. It is designed to be self-validating by including in-process checks and clear endpoints for reaction completion and purification.
Objective: To synthesize 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol with a purity of >95%.
Materials:
-
3-Methylpiperazine (1.0 eq)
-
Isobutylene Oxide (1.1 eq)
-
Methanol (or Ethanol) as solvent
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Dichloromethane/Methanol with 1% Triethylamine
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylpiperazine (e.g., 10.0 g, 0.1 mol).
-
Dissolve the 3-methylpiperazine in methanol (100 mL).
-
Causality: Methanol is an excellent polar protic solvent that solubilizes the amine starting material and facilitates the reaction without competing as a nucleophile under these conditions.
-
Place the flask in an ice bath to cool the solution to 0-5 °C.
-
-
Reagent Addition:
-
Slowly add isobutylene oxide (e.g., 7.93 g, 0.11 mol) to the stirred solution dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Causality: The ring-opening of epoxides is exothermic. Slow, cooled addition prevents runaway reactions and minimizes the formation of side products. A slight excess of the epoxide ensures the complete consumption of the more valuable piperazine starting material.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the 3-methylpiperazine spot/peak is no longer visible.
-
-
Work-up and Solvent Removal:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in the starting eluent (e.g., 100% Dichloromethane).
-
Load the crude product onto the column and elute with a gradient of 0% to 10% methanol in dichloromethane. Add 1% triethylamine to the eluent mixture to prevent the product from streaking on the acidic silica gel.
-
Causality: The basic triethylamine neutralizes the acidic sites on the silica gel, ensuring better separation and recovery of the basic amino alcohol product.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Final Product Isolation and Characterization:
-
Combine the pure fractions and concentrate under reduced pressure to yield 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol as a viscous oil or solid.
-
Confirm the structure and purity using:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic O-H and N-H stretches.
-
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Potential Applications in Drug Discovery
The structural features of 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol make it an attractive scaffold for drug development.
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Scaffold for Chemical Libraries: The secondary amine in the piperazine ring provides a convenient handle for further functionalization, allowing for the rapid generation of a library of derivatives for high-throughput screening.
-
Improved Pharmacokinetics: The piperazine moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles, particularly by increasing aqueous solubility and oral bioavailability.[1]
-
Modulation of CNS Activity: Many piperazine-containing compounds exhibit activity in the central nervous system (CNS).[1][7] This scaffold could be explored for developing novel antipsychotics, antidepressants, or anxiolytics. For instance, related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been investigated as selective kappa opioid receptor antagonists.[8]
-
Metabolic Blocking: The tertiary alcohol group, particularly the gem-dimethyl substitution, can act as a metabolic blocking group, preventing oxidation at that position and potentially increasing the metabolic stability and half-life of a drug candidate.
Safety and Handling
No specific safety data sheet (SDS) exists for 2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol. Therefore, handling precautions must be based on the known hazards of its precursors and related structural classes.[9][10]
-
General Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Inhalation: May cause respiratory tract irritation.[10]
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Skin Contact: As with many amines, it may cause skin irritation or burns upon prolonged contact.
-
Eye Contact: May cause serious eye irritation or damage.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
2-Methyl-1-(3-methylpiperazin-1-yl)propan-2-ol is a promising yet under-explored chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis via the ring-opening of isobutylene oxide with 3-methylpiperazine. The detailed protocol, predicted properties, and discussion of potential applications are intended to empower researchers in medicinal chemistry and drug discovery to synthesize and utilize this valuable building block. Experimental validation of the proposed methods and properties is the necessary next step to fully unlock the potential of this versatile compound.
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- ResearchGate. Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and...
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- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.
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